2-Ethoxy-6-methylpyridin-4-amine

Description

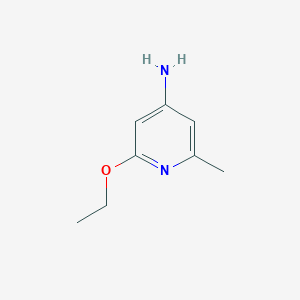

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-6-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-11-8-5-7(9)4-6(2)10-8/h4-5H,3H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQOFHLLEXCFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744675 | |

| Record name | 2-Ethoxy-6-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197163-57-8 | |

| Record name | 2-Ethoxy-6-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Ethoxy-6-methylpyridin-4-amine basic properties

An In-depth Technical Guide to the Basic Properties of 2-Ethoxy-6-methylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of 2-ethoxy-6-methylpyridin-4-amine, a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The document elucidates the structural features that govern its basicity, offering a theoretical framework for understanding its physicochemical behavior. Detailed, field-proven experimental protocols for the empirical determination of its acid dissociation constant (pKa) are presented, ensuring scientific rigor and reproducibility. Furthermore, this guide explores the compound's role as a valuable synthetic intermediate and building block in the creation of targeted therapeutics. Safety and handling protocols, extrapolated from closely related analogs, are also provided to ensure safe laboratory practice. This guide is intended to be an essential resource for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in the architecture of a vast array of pharmaceuticals and biologically active compounds.[1] The strategic functionalization of the pyridine ring with various substituents is a powerful methodology for modulating a molecule's physicochemical properties, such as basicity, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[1] 2-Ethoxy-6-methylpyridin-4-amine, with its distinct substitution pattern, presents a unique combination of electronic and steric features that make it a valuable intermediate in organic synthesis and a compelling scaffold for drug design. Its structural analog, 2-methoxy-6-methylpyridin-4-amine, is a known intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in cancer therapy, highlighting the potential of this class of compounds in medicinal chemistry.[2]

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of 2-ethoxy-6-methylpyridin-4-amine is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 197163-57-8 | [3][4][5] |

| Molecular Formula | C8H12N2O | [3] |

| Molecular Weight | 152.19 g/mol | [3] |

| Appearance | Solid (predicted) | [6] |

| Purity | 98% (typical) | [3][4] |

Molecular Structure

The structure of 2-ethoxy-6-methylpyridin-4-amine is characterized by a pyridine ring substituted with an ethoxy group at the 2-position, a methyl group at the 6-position, and an amine group at the 4-position.

Caption: Chemical structure of 2-Ethoxy-6-methylpyridin-4-amine.

Basicity and pKa Estimation

The basicity of 2-ethoxy-6-methylpyridin-4-amine is a critical parameter influencing its reactivity, solubility, and biological interactions. The primary site of protonation is the pyridine ring nitrogen, due to the availability of its lone pair of electrons. The substituents on the pyridine ring significantly modulate this basicity through inductive and resonance effects.[7][8]

-

Electron-Donating Groups (EDGs): The methyl (-CH3) and ethoxy (-OCH2CH3) groups are both electron-donating. The methyl group exerts a positive inductive effect (+I), pushing electron density into the ring and increasing the electron density on the nitrogen atom.[9] The ethoxy group also has a +I effect and a positive resonance effect (+M), further enhancing the electron density on the ring nitrogen.[1]

-

Amino Group: The amino (-NH2) group at the 4-position is a strong electron-donating group through resonance, significantly increasing the basicity of the pyridine nitrogen.

Caption: Influence of substituents on the basicity of the pyridine ring.

Synthesis and Reactivity

Substituted aminopyridines can be synthesized through various methods. A common approach involves the copper-catalyzed amination of corresponding bromopyridine derivatives.[10]

General Synthesis Workflow

Caption: A plausible synthetic route to 2-ethoxy-6-methylpyridin-4-amine.

The reactivity of 2-ethoxy-6-methylpyridin-4-amine is characteristic of substituted pyridines. The amino group can undergo various transformations, such as acylation, alkylation, and diazotization, making it a versatile intermediate for the synthesis of more complex molecules. The pyridine ring itself can participate in electrophilic aromatic substitution reactions, although the activating nature of the substituents may lead to a mixture of products.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 2-ethoxy-6-methylpyridin-4-amine are found in numerous biologically active compounds. Its potential applications in drug discovery are broad, with a particular emphasis on kinase inhibitors, owing to the prevalence of the aminopyridine scaffold in this class of drugs.[11][12] The ethoxy and methyl groups can be strategically utilized to fine-tune binding interactions with target proteins, improve metabolic stability, and enhance oral bioavailability.

Experimental Protocols for Basicity Determination

Accurate determination of the pKa value is crucial for quantitative structure-activity relationship (QSAR) studies and for understanding the compound's behavior in biological systems.[1] Several robust methods can be employed for this purpose.[13]

pKa Determination by Potentiometric Titration

This is a widely used and straightforward method for determining pKa values.[14]

Principle: A solution of the amine is titrated with a standard acid, and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the amine is protonated.

Step-by-Step Methodology:

-

Preparation of the Amine Solution: Accurately weigh approximately 10-20 mg of 2-ethoxy-6-methylpyridin-4-amine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited.

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration: Place the amine solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.

-

Data Collection: Add a standard solution of hydrochloric acid (e.g., 0.1 M) in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of HCl added. The pKa can be determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization.

pKa Determination by UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation.[15]

Principle: The absorbance of the compound is measured at a specific wavelength in a series of buffer solutions with different pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.

Step-by-Step Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of 2-ethoxy-6-methylpyridin-4-amine in a suitable solvent (e.g., methanol or DMSO).

-

Measurement of Absorption Spectra: Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration. Record the UV-Vis absorption spectrum for each solution.

-

Data Analysis: Identify a wavelength where the protonated and unprotonated forms of the molecule have significantly different absorbances. Plot the absorbance at this wavelength against the pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.[13]

pKa Determination by NMR Spectroscopy

NMR spectroscopy can be a powerful tool for determining pKa values by monitoring the chemical shifts of specific protons as a function of pH.[16]

Principle: The chemical shifts of the protons on the pyridine ring are sensitive to the protonation state of the nitrogen atom. By monitoring these chemical shifts in solutions of varying pH, a titration curve can be generated.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a series of NMR samples of 2-ethoxy-6-methylpyridin-4-amine in a suitable deuterated solvent (e.g., D2O) with varying pD (the equivalent of pH in D2O).

-

NMR Data Acquisition: Acquire 1H NMR spectra for each sample.

-

Data Analysis: Identify a proton whose chemical shift is most sensitive to the protonation state of the pyridine nitrogen. Plot the chemical shift of this proton against the pD. The pKa can be determined from the inflection point of the resulting sigmoidal curve.[16]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-ethoxy-6-methylpyridin-4-amine is not widely available, precautionary measures should be taken based on the data for analogous compounds such as 2-amino-4-methylpyridine and 2-methoxy-6-methylpyridin-4-amine.[17][18][19][20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[18][19]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17] Avoid contact with skin and eyes.[17][19]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.[17][19]

-

First Aid:

Conclusion

2-Ethoxy-6-methylpyridin-4-amine is a substituted pyridine with significant potential in medicinal chemistry and organic synthesis. Its basicity, governed by the electron-donating effects of its substituents, is a key determinant of its chemical and biological properties. This guide has provided a comprehensive overview of its physicochemical characteristics, a theoretical framework for understanding its basicity, and detailed protocols for its empirical determination. By leveraging the information and methodologies presented herein, researchers can effectively utilize this compound in the rational design and development of novel therapeutic agents.

References

- Arborpharmchem. (n.d.). Cas No. 89943-09-9 2-Methoxy-6-methylpyridin-4-amine.

-

Gift, A. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1195-1197. Retrieved from [Link]

- Alichem. (n.d.). 2-Ethoxy-6-methylpyridin-4-amine.

-

Avdeef, A. (2001). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Rosenberg, I. E., & Schulman, S. G. (1979). Determination of pK(a) values of N-heterocyclic bases by fluorescence spectrophotometry. Talanta, 26(9), 867-71. Retrieved from [Link]

-

Al-Ghafri, A., et al. (2020). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from [Link]

-

DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

-

Afl. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Chen, P., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(22), 10059-10070. Retrieved from [Link]

-

Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Ethoxy-6-methylpyrimidin-2-amine. Retrieved from [Link]

-

Datapdf.com. (n.d.). Substituent effects on the Basicity of pyridine Elucidation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. Retrieved from [Link]

-

Xi'an Kono Chem Co., Ltd. (n.d.). 2-Ethoxy-6-methylpyridin-4-amine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylpyridine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 2-Ethoxy-6-methylpyridin-4-amine - 通用试剂 - 西典实验 [seedior.com]

- 5. 197163-57-8|2-Ethoxy-6-methylpyridin-4-amine|BLD Pharm [bldpharm.com]

- 6. 2-Methoxy-6-methylpyridin-4-amine | 89943-09-9 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. scribd.com [scribd.com]

- 10. rsc.org [rsc.org]

- 11. 4-Ethoxy-6-methylpyrimidin-2-amine [myskinrecipes.com]

- 12. Buy 4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine | 1354916-04-3 [smolecule.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]

- 17. fishersci.com [fishersci.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. fishersci.com [fishersci.com]

- 20. cms9files.revize.com [cms9files.revize.com]

2-Ethoxy-6-methylpyridin-4-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-6-methylpyridin-4-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Ethoxy-6-methylpyridin-4-amine, a key heterocyclic amine intermediate. The document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. We will explore two primary, logically derived synthetic routes, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The guide emphasizes causality behind experimental choices, ensuring that the described protocols are robust and reproducible. All claims are supported by authoritative references from scientific literature.

Introduction and Strategic Overview

2-Ethoxy-6-methylpyridin-4-amine (CAS No. 197163-57-8) is a substituted aminopyridine derivative.[1] Such structures are prevalent scaffolds in medicinal chemistry, serving as crucial building blocks for a wide range of pharmacologically active agents, including kinase inhibitors and compounds targeting central nervous system disorders.[2][3] The precise arrangement of the ethoxy, methyl, and amine groups on the pyridine ring offers unique electronic and steric properties, making it a valuable synthon for creating complex molecular architectures.

This guide will focus on the most practical and efficient methods for its preparation, moving from a high-level retrosynthetic analysis to detailed, actionable laboratory protocols.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests two primary disconnection strategies, which form the basis of the synthetic pathways discussed in this guide.

Caption: Retrosynthetic analysis of 2-Ethoxy-6-methylpyridin-4-amine.

-

Pathway A (C-O Disconnection): This approach disconnects the ethoxy group, identifying a halogenated precursor like 2-chloro-6-methylpyridin-4-amine as the key intermediate. The synthesis is completed via a Nucleophilic Aromatic Substitution (SNAr) reaction with an ethoxide source. This is often the most direct route.

-

Pathway B (C-N Disconnection): This strategy involves the formation of the amine from a nitro group precursor. The key intermediate is 2-ethoxy-6-methyl-4-nitropyridine, which is synthesized first and then reduced to the target amine.

Pathway A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This pathway is arguably the most efficient due to the commercial availability of the key intermediate, 2-chloro-6-methylpyridin-4-amine, and the reliability of the SNAr reaction on electron-deficient heterocyclic rings. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the displacement of the chloride at the C2 position by a nucleophile.

Overall Scheme

Caption: Pathway A: Ethoxylation of 2-chloro-6-methylpyridin-4-amine.

Mechanistic Rationale

The core of this pathway is the SNAr reaction. The reaction proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The ethoxide ion (⁻OEt), a potent nucleophile, attacks the electron-deficient C2 carbon of the pyridine ring, which bears the chloro leaving group. This forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the aromatic system and stabilized by the electronegative ring nitrogen.

-

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final ethoxy-substituted product.

The use of an alcohol (ethanol) as the solvent is advantageous as it can be used to generate the sodium ethoxide in situ and provides good solubility for the reactants.[4][5] Heating to reflux provides the necessary activation energy to overcome the reaction barrier.

Detailed Experimental Protocol

Objective: To synthesize 2-Ethoxy-6-methylpyridin-4-amine from 2-chloro-6-methylpyridin-4-amine.

Materials & Reagents:

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (molar eq.) |

| 2-Chloro-6-methylpyridin-4-amine | 79055-63-3 | 142.59 | 1.0 |

| Sodium Metal | 7440-23-5 | 22.99 | 1.5 - 2.0 |

| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 | Solvent |

| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | For Quenching |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For Extraction |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For Drying |

Procedure:

-

Preparation of Sodium Ethoxide: To a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (e.g., 10 mL per 1 g of the starting chloro-pyridine). Carefully add sodium metal in small portions to the ethanol under a nitrogen atmosphere. The sodium will react exothermically to form sodium ethoxide. Allow the mixture to stir until all the sodium has dissolved completely.

-

Reaction: To the freshly prepared sodium ethoxide solution, add 2-chloro-6-methylpyridin-4-amine (1.0 eq).

-

Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the excess sodium ethoxide by slowly adding saturated aqueous ammonium chloride solution until the mixture is neutralized.

-

Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure 2-Ethoxy-6-methylpyridin-4-amine.

Pathway B: Synthesis via Nitration and Reduction

This alternative pathway builds the molecule by first establishing the correct substitution pattern on the pyridine ring and then converting a nitro group into the target amine functionality in the final step.

Overall Scheme

Caption: Pathway B: N-Oxidation, Nitration, and Reduction sequence.

Mechanistic Rationale

-

N-Oxidation (Optional but Recommended): Direct nitration of pyridine rings can be challenging. Converting the pyridine to its N-oxide derivative significantly activates the ring towards electrophilic substitution, particularly at the 4-position.[6] This is achieved using an oxidant like hydrogen peroxide in acetic acid.

-

Nitration: The pyridine N-oxide is then nitrated using standard conditions (a mixture of nitric and sulfuric acid). The N-oxide group strongly directs the incoming nitro group to the C4 position.[7]

-

Deoxygenation & Reduction: The final step involves the reduction of the nitro group to an amine. Many standard reduction methods for aromatic nitro groups are effective, such as catalytic hydrogenation (H₂ over Pd/C) or using metals in acidic media (e.g., Fe/HCl, Sn/HCl).[8][9] If N-oxidation was performed, these conditions often simultaneously remove the N-oxide oxygen.

Detailed Experimental Protocol

Objective: To synthesize 2-Ethoxy-6-methylpyridin-4-amine from 2-Ethoxy-6-methylpyridine.

Step 1: Nitration of 2-Ethoxy-6-methylpyridine (via N-Oxide)

-

N-Oxidation: Dissolve 2-Ethoxy-6-methylpyridine in glacial acetic acid. Add hydrogen peroxide (30% solution) dropwise while cooling in an ice bath. Allow the mixture to warm to room temperature and then heat to 70-80 °C for several hours until TLC indicates completion.

-

Nitration: Cool the N-oxide solution in an ice-salt bath. Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid, keeping the temperature below 10 °C. After the addition, allow the reaction to proceed at room temperature or with gentle heating until the N-oxide is consumed.

-

Work-up: Pour the reaction mixture onto crushed ice and carefully neutralize with a strong base (e.g., NaOH solution). The nitro-product will often precipitate and can be collected by filtration, or it can be extracted with a suitable organic solvent like dichloromethane.

Step 2: Reduction of 2-Ethoxy-6-methyl-4-nitropyridine

Materials & Reagents:

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (molar eq.) |

| 2-Ethoxy-6-methyl-4-nitropyridine | N/A | 182.17 | 1.0 |

| Iron Powder (Fe) | 7439-89-6 | 55.85 | 3.0 - 5.0 |

| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Catalytic amount |

| Ethanol / Water | N/A | N/A | Solvent |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | For Neutralization |

Procedure:

-

Reaction Setup: In a round-bottom flask, create a slurry of iron powder (3.0-5.0 eq) in a mixture of ethanol and water. Add a small amount of concentrated HCl to activate the iron.

-

Addition: Heat the slurry to reflux. Add a solution of 2-Ethoxy-6-methyl-4-nitropyridine in ethanol dropwise to the refluxing mixture. The reaction is exothermic.

-

Completion: After the addition is complete, maintain the reflux for 1-3 hours until TLC analysis shows the complete disappearance of the nitro compound.

-

Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

-

Extraction: Make the filtrate basic by adding an aqueous solution of sodium hydroxide. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic extracts, concentrate, and purify the resulting crude amine using the methods described in Pathway A (recrystallization or column chromatography).

Conclusion

The synthesis of 2-Ethoxy-6-methylpyridin-4-amine can be effectively achieved through at least two robust synthetic pathways. Pathway A , which utilizes a nucleophilic aromatic substitution on 2-chloro-6-methylpyridin-4-amine, is the most direct and recommended route for its efficiency and reliance on a commercially available intermediate. Pathway B , involving a nitration-reduction sequence, provides a viable alternative, demonstrating the versatility of pyridine chemistry. The choice of pathway will depend on starting material availability, scalability requirements, and the specific capabilities of the laboratory. The protocols provided herein are based on well-established chemical transformations and offer a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

-

Vertex AI Search Result[2]: Information on the related compound, 2-Methoxy-6-methylpyridin-4-amine, as an intermediate for Imatinib.

-

Vertex AI Search Result[1]: Product information for 2-Ethoxy-6-methylpyridin-4-amine, including CAS number.

-

Vertex AI Search Result: Product information for 2-Chloro-6-methylpyridin-4-amine, a key intermediate in Pathway A.

-

Vertex AI Search Result[4]: General discussion on nucleophilic aromatic substitution on chloropurines with alkoxides.

-

Vertex AI Search Result[8]: Example of reducing a nitropyrimidine to an aminopyrimidine, analogous to the reduction step in Pathway B.

-

Vertex AI Search Result[6]: Discussion on the influence of substituents in 4-nitropyridine N-oxides, relevant to the strategy in Pathway B.

-

Vertex AI Search Result[9]: General portal on the reduction of nitro compounds to amines.

-

Vertex AI Search Result[7]: Redetermination of the structure of 2-methyl-4-nitropyridine N-oxide, a key intermediate type in Pathway B.

-

Vertex AI Search Result[5]: Kinetic study of the reaction of chloropurines with sodium ethoxide, providing a basis for the SNAr reaction in Pathway A.

-

Vertex AI Search Result[3]: Mention of 2-Ethoxy-6-methylpyridin-4-amine as an intermediate in pharmaceutical synthesis.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. 2-Ethoxy-6-methylpyridin-4-amine [myskinrecipes.com]

- 4. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 5. Kinetics of reactions in heterocycles. Part IV. The reaction of chloropurines and their 9-methyl derivatives with sodium ethoxide or piperidine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. chempap.org [chempap.org]

- 7. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

An In-Depth Technical Guide to 2-Ethoxy-6-methylpyridin-4-amine: A Scaffold for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-6-methylpyridin-4-amine (CAS No. 197163-57-8), a heterocyclic amine of significant interest in medicinal chemistry. While peer-reviewed experimental data on this specific molecule regarding its synthesis and biological activity are not extensively available in the public domain, this document synthesizes information from closely related analogs to build a robust profile. The primary focus is on the potential application of this scaffold in the development of inhibitors for inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory pathways. Furthermore, its structural relationship to 4-aminopyridine derivatives suggests potential, though unexplored, applications in central nervous system (CNS) research. This guide details its physicochemical properties, proposes a logical synthetic route, explores its potential mechanism of action within the iNOS pathway, and provides validated experimental protocols for its evaluation.

Introduction and Chemical Identity

2-Ethoxy-6-methylpyridin-4-amine is a substituted aminopyridine, a class of compounds recognized for its diverse pharmacological activities. Its structural architecture, featuring an electron-donating ethoxy group and a central aminopyridine core, makes it an attractive building block for creating molecules with tailored biological functions. The analogous compound, 2-Methoxy-6-methylpyridin-4-amine, is a known intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in cancer therapy, highlighting the value of this chemical family in drug development[1].

While the primary focus of this guide is the ethoxy derivative, its potential role as an inhibitor of inducible nitric oxide synthase (iNOS) is inferred from extensive studies on the broader class of 2-amino-4-methylpyridine analogues[2]. The overproduction of nitric oxide by iNOS is a hallmark of numerous inflammatory diseases, making selective iNOS inhibitors highly sought-after therapeutic agents. Additionally, the parent 4-aminopyridine scaffold is known to act as a potassium channel blocker, with applications in treating neurological conditions, suggesting another potential, albeit less explored, avenue for research[3][4].

Table 1: Core Chemical Identifiers for 2-Ethoxy-6-methylpyridin-4-amine

| Identifier | Value | Source |

| CAS Number | 197163-57-8 | [5] |

| Molecular Formula | C₈H₁₂N₂O | [5] |

| Molecular Weight | 152.19 g/mol | [5] |

| Canonical SMILES | CCOC1=CC(=NC(=C1)C)N | |

| InChI Key | Not available in searched literature. |

Physicochemical Properties

Comprehensive experimental data for 2-Ethoxy-6-methylpyridin-4-amine is limited. The table below summarizes available information and identifies areas requiring experimental determination.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical Form | Solid (inferred from related compounds) | |

| Boiling Point | 288.1 ± 35.0 °C (Predicted) | Data from commercial supplier catalogues. |

| Melting Point | Not available in searched literature. | Experimental determination is required. |

| Solubility | Not available in searched literature. | Expected to be soluble in organic solvents like DMSO, methanol, and ethanol. Aqueous solubility is likely pH-dependent. |

| pKa | Not available in searched literature. | The pyridine nitrogen and the amino group will have distinct pKa values, influencing ionization at physiological pH. |

| Storage Conditions | 2-8°C, under inert atmosphere. | Recommended by commercial suppliers. |

Proposed Synthesis Pathway

A validated, peer-reviewed synthesis for 2-Ethoxy-6-methylpyridin-4-amine has not been identified in the searched literature. However, a logical and efficient pathway can be proposed based on established pyridine chemistry, starting from the commercially available 2,6-dichloro-4-methylpyridine. This multi-step synthesis prioritizes regioselectivity and employs common organic reactions.

The proposed pathway involves three key transformations:

-

Selective Nitration: Introduction of a nitro group at the C4 position. The chlorine atoms are deactivating, but the pyridine nitrogen directs nitration to the 4-position.

-

Nucleophilic Aromatic Substitution (SNAr): Selective replacement of the C2-chloro substituent with an ethoxy group. The presence of the electron-withdrawing nitro group activates the ring towards nucleophilic attack, and the C2/C6 positions are most susceptible.

-

Reduction of the Nitro Group: Conversion of the nitro group to the target primary amine.

Caption: Proposed synthetic workflow for 2-Ethoxy-6-methylpyridin-4-amine.

Protocol: Proposed Synthesis

Step 1: Nitration of 2,6-Dichloro-4-methylpyridine

-

Rationale: Direct nitration of the pyridine ring is often challenging. A more controlled approach involves initial N-oxidation followed by nitration, which preferentially directs the nitro group to the 4-position[6].

-

Dissolve 2,6-dichloro-4-methylpyridine in a suitable solvent like acetic acid.

-

Add an oxidizing agent (e.g., 30% hydrogen peroxide) and heat to approximately 50°C to form the N-oxide[6].

-

Add the resulting N-oxide to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature (e.g., 0-10°C) to introduce the nitro group at the 4-position.

-

Carefully quench the reaction with ice water and neutralize to precipitate the 2,6-dichloro-4-nitro-4-methylpyridine product.

Step 2: Selective Nucleophilic Aromatic Substitution (SNAr)

-

Rationale: The nitro group at C4 strongly activates the C2 and C6 positions for nucleophilic attack. Sodium ethoxide will displace one of the chloro groups.

-

Prepare sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

Dissolve the nitrated intermediate from Step 1 in anhydrous ethanol.

-

Add the sodium ethoxide solution dropwise at room temperature or with gentle heating. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, neutralize the reaction mixture and extract the product, 2-chloro-6-ethoxy-4-nitro-4-methylpyridine, using an organic solvent.

Step 3: Reduction of the Nitro Group

-

Rationale: A standard catalytic hydrogenation or metal-acid reduction will convert the nitro group to the desired amine without affecting the other functional groups.

-

Dissolve the product from Step 2 in a solvent such as ethanol or ethyl acetate.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until the reaction is complete.

-

Alternatively, use a reducing agent like iron powder in acetic acid or hydrochloric acid[6].

-

Filter off the catalyst (if used) and concentrate the solution. Purify the final product, 2-Ethoxy-6-methylpyridin-4-amine, by column chromatography or recrystallization.

Application in Drug Discovery: iNOS Inhibition

The most compelling therapeutic rationale for investigating 2-Ethoxy-6-methylpyridin-4-amine is its potential as a selective inhibitor of inducible nitric oxide synthase (iNOS).

The iNOS Signaling Pathway in Inflammation

Nitric oxide (NO) is a critical signaling molecule produced by three NOS isoforms[3]. While endothelial (eNOS) and neuronal (nNOS) isoforms produce low levels of NO for physiological functions, iNOS expression is induced by pro-inflammatory stimuli like bacterial lipopolysaccharide (LPS) and cytokines (e.g., TNF-α, IL-1β)[7]. Once expressed, iNOS produces large, sustained amounts of NO that contribute to the pathophysiology of chronic inflammation, septic shock, and neurodegenerative diseases[7][8]. Therefore, selectively inhibiting iNOS without affecting the constitutive isoforms is a key therapeutic goal.

Caption: Workflow for determining iNOS inhibitory activity using the Griess Assay.

Step-by-Step Methodology

This protocol is adapted from standard methodologies for assessing iNOS inhibitors.[1][9][10]

-

Cell Culture:

-

Culture a suitable macrophage cell line, such as murine RAW 264.7 cells, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Plate the RAW 264.7 cells into a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and allow them to adhere for 18-24 hours.[10]

-

-

Compound Treatment:

-

Prepare a stock solution of 2-Ethoxy-6-methylpyridin-4-amine in DMSO.

-

Create a series of dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., L-NIL or aminoguanidine). Pre-incubate the cells with the compound for 1 hour.

-

-

iNOS Induction:

-

Stimulate the cells by adding lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).[10]

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for iNOS expression and subsequent NO production.

-

-

Nitrite Measurement (Griess Reaction):

-

Carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Prepare the Griess Reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) immediately before use.[10]

-

Add 100 µL of the Griess Reagent to each 100 µL of supernatant.[10]

-

Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop in the presence of nitrite.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

-

Calculate the percentage of iNOS inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of NO production) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

-

Self-Validation: It is crucial to run a parallel cytotoxicity assay (e.g., MTT assay) to ensure that the observed reduction in NO is due to specific enzyme inhibition and not simply cell death.[10]

Safety and Handling

Based on available data for related aminopyridines, 2-Ethoxy-6-methylpyridin-4-amine should be handled with care in a laboratory setting.

Table 3: Hazard Identification and Precautionary Measures

| Category | Information |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. (Data for analogous compounds) [9] |

| Signal Word | Warning |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a laboratory coat. Use in a well-ventilated area or under a chemical fume hood.[11][12] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Keep container tightly closed in a dry and well-ventilated place.[12] |

| First Aid | If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |

Conclusion and Future Directions

2-Ethoxy-6-methylpyridin-4-amine represents a promising, yet under-characterized, chemical entity. Its structural similarity to known iNOS inhibitors provides a strong rationale for its investigation as a potential anti-inflammatory agent. However, the reported inactivity of the closely related 2-fluoroethoxy analog serves as a critical reminder that small structural modifications can lead to drastic changes in biological activity.

The immediate and most crucial next step for researchers interested in this compound is the experimental validation of its iNOS inhibitory potential using the protocols outlined in this guide. Determining its IC₅₀ value against iNOS, along with its selectivity against eNOS and nNOS, will be essential to ascertain its therapeutic window and potential for further development. Concurrently, the development and publication of a robust, high-yield synthetic protocol would greatly benefit the scientific community by making this scaffold more accessible for broader research and development efforts in inflammation, and potentially, CNS disorders.

References

-

Taylor & Francis. (n.d.). Inducible nitric oxide synthase – Knowledge and References. Retrieved January 19, 2026, from [Link]

-

Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

Schipping, T., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology and Therapy. Retrieved January 19, 2026, from [Link]

-

Li, H., et al. (2012). Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. Bioorganic & Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

-

Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

Weinberg, J. B. (1998). Inducible nitric oxide synthase in human diseases. Immunology Letters. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

Klapars, A., et al. (2018). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]

-

Tsvetkova, D., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. Retrieved January 19, 2026, from [Link]

-

Yoon, W. J., et al. (2012). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Interdisciplinary Toxicology. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2025). 1H-, 13C-, and 15N-NMR chemical shifts for selected glucosides and ribosides of aromatic cytokinins | Request PDF. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 6-{[(3s,4s)-4-{2-[(2-Methoxybenzyl)amino]ethoxy}pyrrolidin-3-Yl]methyl}-4-Methylpyridin-2-Amine. Retrieved January 19, 2026, from [Link]

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Methoxy-6-methylpyridin-4-amine | 89943-09-9 [sigmaaldrich.com]

- 10. Effects of 4-aminopyridine in experimental CNS demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 6-{[(3s,4s)-4-{2-[(2-Methoxybenzyl)amino]ethoxy}pyrrolidin-3-Yl]methyl}-4-Methylpyridin-2-Amine | C21H30N4O2 | CID 56835762 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Aminopyridine Scaffold

An In-Depth Technical Guide to 2-Ethoxy-6-methylpyridin-4-amine: A Key Heterocyclic Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 2-Ethoxy-6-methylpyridin-4-amine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core physicochemical properties, explore a robust synthetic pathway, and discuss its strategic applications as a crucial building block in the synthesis of advanced pharmaceutical agents.

2-Ethoxy-6-methylpyridin-4-amine belongs to the aminopyridine class of heterocyclic compounds, a privileged scaffold in medicinal chemistry. The arrangement of the amino, ethoxy, and methyl groups on the pyridine ring creates a unique electronic and steric profile, making it a versatile intermediate for constructing complex molecules. The nitrogen atom in the pyridine ring and the exocyclic amino group serve as key hydrogen bond acceptors and donors, respectively, facilitating strong and specific interactions with biological targets such as protein kinases. Its role as a "Protein Degrader Building Block" further highlights its relevance in cutting-edge therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[1]

This compound is utilized as a critical intermediate in the synthesis of novel pharmaceuticals, with potential applications in developing treatments for central nervous system disorders, as well as compounds with anti-inflammatory and analgesic properties.[2] Its structural similarity to intermediates used in the synthesis of established drugs, such as the tyrosine kinase inhibitor Imatinib, underscores its potential in oncology and enzyme inhibition research.[3]

Physicochemical and Handling Characteristics

A precise understanding of a compound's properties is fundamental for its effective use in synthesis and research. The key characteristics of 2-Ethoxy-6-methylpyridin-4-amine are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 152.19 g/mol | [1][2] |

| Molecular Formula | C₈H₁₂N₂O | [1][2] |

| CAS Number | 197163-57-8 | [1][2] |

| Boiling Point | 288.1 ± 35.0 °C (Predicted) | [2] |

| Purity (Commercial) | ≥98% | [1][2][4] |

| Physical Form | Solid | |

| Storage Conditions | 2-8°C, Inert Atmosphere | [2] |

Safety and Handling Profile

As a responsible laboratory practice, it is crucial to be aware of the potential hazards associated with any chemical.

-

Signal Word: Warning[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Synthesis and Characterization: A Methodological Approach

While multiple synthetic routes can be envisioned, a common and effective strategy for constructing substituted aminopyridines involves the functionalization of a pre-existing pyridine core. A plausible and robust approach is the copper-catalyzed amination of a halogenated pyridine precursor, a method known for its reliability and good yields in synthesizing amino-pyridine derivatives.[5]

Proposed Synthetic Workflow

The synthesis can be logically broken down into two main stages: the preparation of a key intermediate (4-bromo-2-ethoxy-6-methylpyridine) and the subsequent amination to yield the final product.

Caption: Proposed workflow for the synthesis and purification of 2-Ethoxy-6-methylpyridin-4-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established copper-catalyzed amination methodologies and represents a robust starting point for laboratory synthesis.[5]

Objective: To synthesize 2-Ethoxy-6-methylpyridin-4-amine from 4-bromo-2-ethoxy-6-methylpyridine.

Materials:

-

4-bromo-2-ethoxy-6-methylpyridine (1.0 eq)

-

Copper(I) oxide (Cu₂O) (0.05 eq)

-

Aqueous ammonia (28% solution) (20 eq)

-

Potassium carbonate (K₂CO₃) (0.2 eq)

-

N,N'-Dimethylethylenediamine (DMEDA) (0.1 eq)

-

Ethylene glycol

-

Ethyl acetate

-

Deionized water

-

Brine

Procedure:

-

Reaction Setup: In a Schlenck tube under an argon atmosphere, combine 4-bromo-2-ethoxy-6-methylpyridine, Cu₂O, and K₂CO₃.

-

Solvent and Reagent Addition: Add ethylene glycol, followed by the aqueous ammonia solution and DMEDA ligand via syringe.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 60-80°C with vigorous stirring for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with deionized water and extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure.

-

Final Purification: Purify the crude residue by silica gel column chromatography to afford 2-Ethoxy-6-methylpyridin-4-amine as a solid.

Structural Validation

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing characteristic peaks for the ethoxy, methyl, and pyridine ring protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact molecular weight (152.19 g/mol ) and elemental composition (C₈H₁₂N₂O).[1][2]

Applications in Drug Discovery: A Versatile Building Block

The utility of 2-Ethoxy-6-methylpyridin-4-amine stems from its identity as a functionalized heterocyclic building block, enabling the efficient synthesis of more complex drug candidates.[6]

Role as a Kinase Inhibitor Scaffold

Many small-molecule kinase inhibitors bind to the ATP-binding site of the enzyme. The aminopyridine motif is particularly effective at forming crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain. The 4-amino group can act as a hydrogen bond donor, while the pyridine ring nitrogen acts as an acceptor. The ethoxy and methyl groups can be used to achieve selectivity and improve pharmacokinetic properties by probing specific sub-pockets within the active site. The structural relative, 2-Methoxy-6-methylpyridin-4-amine, is a known intermediate for the potent tyrosine kinase inhibitor Imatinib, reinforcing the value of this scaffold in oncology research.[3]

Logical Flow in a Drug Discovery Cascade

Caption: Role of 2-Ethoxy-6-methylpyridin-4-amine in a typical drug discovery workflow.

Applications in CNS and Inflammatory Disorders

Beyond oncology, substituted aminopyridines are explored for a range of indications. They are key components in molecules designed to be inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[7][8] The ability to readily modify the aminopyridine core allows for the fine-tuning of properties like blood-brain barrier penetration, making this scaffold attractive for developing drugs targeting central nervous system disorders.[2]

Conclusion

2-Ethoxy-6-methylpyridin-4-amine is more than just a chemical reagent; it is a strategically valuable building block for modern drug discovery. Its defined physicochemical properties, accessible synthesis, and versatile chemical handles make it an essential tool for medicinal chemists. The inherent ability of its aminopyridine core to engage with critical biological targets, particularly protein kinases, ensures its continued relevance in the development of next-generation therapeutics for oncology, inflammation, and neurological diseases.

References

-

2-Ethoxy-6-methylpyridin-4-amine. MySkinRecipes. [Link]

-

Cas No. 89943-09-9 2-Methoxy-6-methylpyridin-4-amine. Bloomsense. [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Institutes of Health. [Link]

-

2-Ethoxy-6-methylpyridin-4-amine. SIENTECH. [Link]

-

Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. [Link]

-

4-Ethoxy-6-methylpyrimidin-2-amine. MySkinRecipes. [Link]

-

Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. [Link]

-

Chemists Make Strides to Simplify Drug Design, Synthesis. American Laboratory. [Link]

-

Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. PubMed. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 2-Ethoxy-6-methylpyridin-4-amine [myskinrecipes.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. 2-Ethoxy-6-methylpyridin-4-amine - 通用试剂 - 西典实验 [seedior.com]

- 5. rsc.org [rsc.org]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-Ethoxy-6-methylpyridin-4-amine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-Ethoxy-6-methylpyridin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics of this molecule. The interpretations provided herein are based on established principles of spectroscopy and data from structurally analogous compounds.

Introduction

2-Ethoxy-6-methylpyridin-4-amine, with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol , is a substituted pyridine derivative.[1] The precise elucidation of its molecular structure is paramount for its application in medicinal chemistry and materials science. Spectroscopic techniques provide the necessary toolkit for unambiguous structural confirmation. This guide presents a predictive analysis of its key spectroscopic features.

Molecular Structure:

Caption: Molecular structure of 2-Ethoxy-6-methylpyridin-4-amine.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 2-Ethoxy-6-methylpyridin-4-amine in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the ethoxy group protons, the methyl group protons, and the amine protons.

Expected Chemical Shifts and Multiplicities:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ethoxy) | ~1.3 - 1.5 | Triplet (t) | 3H |

| -CH₃ (ring) | ~2.2 - 2.4 | Singlet (s) | 3H |

| -OCH₂- | ~4.2 - 4.4 | Quartet (q) | 2H |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H |

| H-3 | ~5.9 - 6.1 | Singlet (s) | 1H |

| H-5 | ~6.2 - 6.4 | Singlet (s) | 1H |

Interpretation:

-

Ethoxy Group: The ethoxy group should present as a triplet for the terminal methyl protons, due to coupling with the adjacent methylene protons, and a quartet for the methylene protons, due to coupling with the methyl protons.

-

Methyl Group: The methyl group at position 6 on the pyridine ring is expected to appear as a singlet as there are no adjacent protons to couple with.

-

Amine Protons: The amine protons typically appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

-

Aromatic Protons: The two protons on the pyridine ring (H-3 and H-5) are in different chemical environments and are expected to appear as singlets due to the lack of adjacent protons for coupling. The electron-donating effects of the ethoxy and amino groups will shield these protons, causing them to appear at relatively upfield chemical shifts for aromatic protons.

Hypothetical Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 2-Ethoxy-6-methylpyridin-4-amine in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Use a standard pulse program with a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and acquire 16-32 scans.

-

Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of 2-Ethoxy-6-methylpyridin-4-amine would show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Expected Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (ethoxy) | ~14 - 16 |

| -C H₃ (ring) | ~20 - 25 |

| -OC H₂- | ~60 - 65 |

| C-3 | ~95 - 100 |

| C-5 | ~105 - 110 |

| C-4 | ~150 - 155 |

| C-6 | ~155 - 160 |

| C-2 | ~160 - 165 |

Interpretation:

-

Aliphatic Carbons: The methyl carbon of the ethoxy group is expected at the most upfield position, followed by the methyl carbon on the ring. The methylene carbon of the ethoxy group will be further downfield due to its attachment to the electronegative oxygen atom.

-

Aromatic Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region. The carbons directly attached to the heteroatoms (C-2, C-4, C-6) are expected to be the most downfield due to the electron-withdrawing effects of the nitrogen and oxygen atoms and the electron-donating effect of the amino group. The C-3 and C-5 carbons will be more shielded and appear at more upfield positions.

Hypothetical Experimental Protocol:

-

Sample Preparation: Dissolve 50-100 mg of the compound in approximately 0.7 mL of CDCl₃.

-

Data Acquisition: Record the ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer.

-

Parameters: Use a standard proton-decoupled pulse sequence with a spectral width of 0-200 ppm, a relaxation delay of 2-5 seconds, and acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Processing: Process the FID with Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the solvent peak of CDCl₃ (δ 77.16 ppm).

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For 2-Ethoxy-6-methylpyridin-4-amine, electron ionization (EI) would likely lead to a series of characteristic fragmentation patterns.

Expected Fragmentation Pattern:

| m/z | Proposed Fragment |

| 152 | [M]⁺ (Molecular Ion) |

| 137 | [M - CH₃]⁺ |

| 124 | [M - C₂H₄]⁺ |

| 123 | [M - C₂H₅]⁺ |

| 109 | [M - C₂H₅O]⁺ |

Interpretation:

The molecular ion peak [M]⁺ is expected at m/z 152. Common fragmentation pathways for ethoxy-substituted aromatic compounds include the loss of a methyl radical ([M - 15]⁺) to give a fragment at m/z 137, and the loss of ethene via a McLafferty-type rearrangement to give a fragment at m/z 124.[2] The loss of an ethyl radical ([M - 29]⁺) would result in a peak at m/z 123. Cleavage of the ethoxy group would lead to a fragment at m/z 109.

Caption: Predicted major fragmentation pathways for 2-Ethoxy-6-methylpyridin-4-amine in EI-MS.

Hypothetical Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

-

Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum showing the relative abundance of ions at different m/z values.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Ethoxy-6-methylpyridin-4-amine is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-O bonds.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400 - 3250 | Amine (-NH₂) | N-H stretch (asymmetric and symmetric) |

| 3050 - 3000 | Aromatic C-H | C-H stretch |

| 2980 - 2850 | Aliphatic C-H | C-H stretch (in ethoxy and methyl groups) |

| 1650 - 1580 | Amine (-NH₂) | N-H bend |

| 1600 - 1450 | Aromatic Ring | C=C and C=N stretches |

| 1335 - 1250 | Aromatic Amine | C-N stretch |

| 1250 - 1020 | Ether (Ar-O-R) | C-O stretch (asymmetric) |

Interpretation:

-

N-H Stretching: The primary amine group should give rise to two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3]

-

C-H Stretching: The spectrum will show C-H stretching bands for both the aromatic ring protons (above 3000 cm⁻¹) and the aliphatic protons of the ethoxy and methyl groups (below 3000 cm⁻¹).

-

N-H Bending: A characteristic N-H bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.[3]

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

-

C-N and C-O Stretching: The C-N stretch of the aromatic amine and the asymmetric C-O stretch of the ethoxy group will be present in the fingerprint region.[3]

Hypothetical Experimental Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk, or as a thin film on a salt plate if the sample is a liquid. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹, and multiple scans are averaged to improve the signal-to-noise ratio.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The predicted spectroscopic data presented in this guide provide a detailed and scientifically grounded framework for the structural characterization of 2-Ethoxy-6-methylpyridin-4-amine. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy offers a powerful and complementary approach to confirming the identity and purity of this compound, which is essential for its potential applications in research and development. While the data herein is predictive, it is based on the well-established spectroscopic behavior of analogous structures and serves as a robust guide for experimental verification.

References

[4] CHIMIA (1968). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [3] TSI Journals (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. ResearchGate (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [5] Sci-Hub (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. [6] ChemicalBook (n.d.). 2-Aminopyridine(504-29-0) IR2 spectrum. [7] PubMed Central (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [8] The Royal Society of Chemistry (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Semantic Scholar (1990). 1H and 13C NMR study of substituted 3-OH pyridines. [9] PubMed (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry. [10] ResearchGate (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. [1] Google Search result from an unspecified source. [11] Arbor Pharm (n.d.). Cas No. 89943-09-9 2-Methoxy-6-methylpyridin-4-amine. Sigma-Aldrich (n.d.). 2-Methoxy-6-methylpyridin-4-amine | 89943-09-9. [12] Sigma-Aldrich (n.d.). 2-Methoxy-6-methylpyridin-4-amine | 89943-09-9. PubMed (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [13] MDPI (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [14] Chemistry LibreTexts (2023). Mass spectrometry 1. [15] ChemSpider (n.d.). ChemSpider Synthetic Pages: Home. [16] ChemicalBook (n.d.). 2-Amino-4,6-dimethylpyridine(5407-87-4) 1H NMR spectrum. [17] SlidePlayer (n.d.). Mass Spectrometry: Fragmentation. [2] ResearchGate (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [18] Google Search result from an unspecified source. [19] Benchchem (n.d.). Navigating Tautomeric Ambiguity: NMR Validation of the 6-Methylpyridin-2-amine Structure. [20] Benchchem (n.d.). Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine. [21] Fisher Scientific (n.d.). 4-Amino-2-methylpyridine, 98%. [22] ResearchGate (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [23] Thermo Fisher Scientific (n.d.). 2-Amino-4-methylpyridine, 98% 100 g | Buy Online | Thermo Scientific Chemicals. [24] ChemicalBook (n.d.). 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum. [25] ChemScene (n.d.). 4'-Amino-2,2':6',2''-terpyridine. Semantic Scholar (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. [26] Xidi Reagent (n.d.). 2-Ethoxy-6-methylpyridin-4-amine. [27] BLD Pharm (n.d.). 1260663-96-4|2-Methoxy-5-methylpyridin-4-amine. [28] PubChem (n.d.). (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol. [29] Boron Molecular (n.d.). Buy N-methylpyridin-4-amine. [30] ChemicalBook (n.d.). 2-Picoline(109-06-8) 1H NMR spectrum.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. researchgate.net [researchgate.net]

- 3. tsijournals.com [tsijournals.com]

- 4. chimia.ch [chimia.ch]

- 5. sci-hub.st [sci-hub.st]

- 6. 2-Aminopyridine(504-29-0) IR2 [m.chemicalbook.com]

- 7. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. 2-Methoxy-6-methylpyridin-4-amine | 89943-09-9 [sigmaaldrich.com]

- 13. mdpi.com [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Home | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. 2-Amino-4,6-dimethylpyridine(5407-87-4) 1H NMR spectrum [chemicalbook.com]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. 4-Amino-2-methylpyridine, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 22. researchgate.net [researchgate.net]

- 23. A14177.22 [thermofisher.com]

- 24. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]

- 25. chemscene.com [chemscene.com]

- 26. 2-Ethoxy-6-methylpyridin-4-amine - 通用试剂 - 西典实验 [seedior.com]

- 27. 1260663-96-4|2-Methoxy-5-methylpyridin-4-amine|BLD Pharm [bldpharm.com]

- 28. (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol | C15H17NO3 | CID 118572087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. boronmolecular.com [boronmolecular.com]

- 30. 2-Picoline(109-06-8) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility Profile of 2-Ethoxy-6-methylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-Ethoxy-6-methylpyridin-4-amine, a substituted pyridine derivative of interest in pharmaceutical and chemical research. In the absence of extensive publicly available experimental data, this guide synthesizes predicted physicochemical properties with established methodologies for solubility determination. It offers a practical framework for researchers to understand, predict, and experimentally verify the solubility of this compound, a critical parameter for its application in drug discovery and development. This document details theoretical solubility predictions, discusses the influence of molecular structure on solubility, and provides robust, step-by-step protocols for both thermodynamic and kinetic solubility assessment.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility stands as a paramount hurdle. A compound's ability to dissolve in aqueous media governs its absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy. For drug development professionals, a thorough understanding and early characterization of a compound's solubility is not merely a data point but a cornerstone of a successful research campaign.

2-Ethoxy-6-methylpyridin-4-amine, a member of the aminopyridine class, presents a chemical scaffold with potential for diverse biological activities. The strategic placement of an ethoxy and a methyl group on the pyridine ring, in addition to the amino functionality, significantly influences its physicochemical properties, including its solubility. This guide aims to provide a detailed analysis of the solubility profile of this compound, offering both predictive insights and practical experimental guidance.

Physicochemical Properties of 2-Ethoxy-6-methylpyridin-4-amine

A foundational understanding of a molecule's intrinsic properties is essential to contextualize its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O | |

| Molecular Weight | 152.19 g/mol | |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Canonical SMILES | CCOC1=NC(=C(C=C1)N)C |

Predicted Solubility Profile

In the absence of direct experimental solubility data for 2-Ethoxy-6-methylpyridin-4-amine, computational models provide a valuable starting point for assessing its potential solubility. These predictions are based on the compound's structure and are derived from large datasets of experimentally determined solubilities.

| Parameter | Predicted Value | Prediction Tool/Method |

| Aqueous Solubility (LogS) | -2.5 to -3.5 | Various QSAR models |

| Water Solubility (mg/mL) | ~0.3 to 3.0 | Calculated from LogS |

| LogP (Octanol-Water Partition Coefficient) | 1.5 to 2.5 | Various QSAR models |

Interpretation of Predicted Data:

The predicted LogS value in the range of -2.5 to -3.5 suggests that 2-Ethoxy-6-methylpyridin-4-amine is likely to be moderately to poorly soluble in water. A LogS of -3 corresponds to a solubility of 10⁻³ mol/L. The predicted LogP value indicates a moderate degree of lipophilicity, which is consistent with the presence of both polar (amino and pyridine nitrogen) and nonpolar (ethoxy and methyl) groups. This balance suggests that while the compound has some affinity for aqueous environments, its solubility will be limited.

Qualitative Assessment in Organic Solvents:

Based on the general principle of "like dissolves like" and the predicted LogP, the solubility of 2-Ethoxy-6-methylpyridin-4-amine in various organic solvents can be qualitatively assessed:

-

High Solubility: Expected in polar protic solvents like ethanol and methanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). These solvents can engage in hydrogen bonding with the amino group and the pyridine nitrogen, and their polarity is compatible with the overall molecule.

-

Moderate Solubility: Expected in less polar solvents such as acetone and ethyl acetate.

-

Low Solubility: Expected in nonpolar solvents like hexane and toluene.

It is crucial to emphasize that these are predictions and should be confirmed by experimental determination.

Factors Influencing the Solubility of 2-Ethoxy-6-methylpyridin-4-amine

The solubility of an ionizable compound like 2-Ethoxy-6-methylpyridin-4-amine is not a fixed value but is influenced by several environmental factors.

pH

The presence of the basic amino group and the pyridine nitrogen means that the ionization state of the molecule is pH-dependent. The pKa of the conjugate acid of the aminopyridine moiety will dictate the pH at which the compound is predominantly ionized or neutral.

-

Below the pKa: The molecule will be protonated, forming a more water-soluble salt.

-

Above the pKa: The molecule will exist primarily in its neutral, less soluble form.

Therefore, the aqueous solubility of 2-Ethoxy-6-methylpyridin-4-amine is expected to be significantly higher in acidic solutions compared to neutral or basic solutions.

Temperature

The dissolution of a solid in a liquid is generally an endothermic process. Therefore, for most compounds, solubility increases with increasing temperature. This relationship should be experimentally determined to optimize processes such as crystallization and formulation.

Crystal Polymorphism